Source: Befunolol-d7 is derived from Befunolol, which is synthesized through various chemical processes. The deuterated version is used in pharmacokinetic studies to trace the compound's metabolic pathways and interactions in biological systems.
Classification: Befunolol-d7 falls under the category of beta-adrenergic antagonists. It is classified as a pharmaceutical compound with potential applications in both therapeutic and research settings.
Befunolol-d7 can be synthesized using several methods that involve the incorporation of deuterium into the molecular structure. Common synthesis routes include:
Technical details regarding the synthesis often involve controlling reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity.
The molecular structure of Befunolol-d7 is similar to that of its non-deuterated counterpart but features deuterium atoms in place of certain hydrogen atoms.
Befunolol-d7 can participate in various chemical reactions typical for beta-blockers:
Technical details related to these reactions often focus on kinetics and binding affinities compared to non-deuterated forms.
The mechanism of action for Befunolol-d7 mirrors that of other beta-blockers:
Befunolol-d7 exhibits physical and chemical properties similar to those of Befunolol:
Relevant data regarding these properties are crucial for understanding its behavior in pharmaceutical formulations.
Befunolol-d7 has several scientific uses:
Deuterated pharmaceuticals incorporate deuterium (²H), a stable, non-radioactive hydrogen isotope, at specific molecular positions to modify pharmacokinetic and metabolic properties. This isotopic substitution leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. Consequently, metabolic reactions involving bond cleavage—particularly oxidative processes mediated by cytochrome P450 enzymes—are slowed, potentially reducing toxic metabolite formation and extending plasma half-lives [6]. For beta blockers like befunolol, deuteration aims to enhance metabolic stability while preserving target engagement (β-adrenergic receptor binding), making compounds like befunolol-d7 vital tools for elucidating drug metabolism pathways [3] [6].
Table 1: Impact of Deuteration on Pharmacological Properties of Selected Beta Blockers
Compound | Deuteration Site | Key Metabolic Advantages | Research Application |
---|---|---|---|
Befunolol-d7 | Heptadeuterated ethyl | Slowed hepatic oxidation | Metabolic stability assays |
Propranolol-d7 | Isopropyl group | Reduced CYP2D6-mediated demethylation | Quantification of glucuronide metabolites [8] |
Albendazole-d7 | Propylthio group | Extended systemic exposure | Anti-parasitic drug bioanalysis [10] |
Stable isotope-labeled compounds such as befunolol-d7 serve as indispensable internal standards in mass spectrometry-based bioanalysis. Due to nearly identical chemical properties to their non-deuterated analogs, they co-elute during chromatography but generate distinct mass signals (e.g., m/z 298 for befunolol-d7 vs. 291 for befunolol). This enables precise quantification of drugs in complex matrices like plasma or ocular tissues while correcting for extraction efficiency and instrument variability [3]. Furthermore, deuterated tracers facilitate in vitro metabolism studies using techniques like HPLC-MS/MS, allowing researchers to distinguish parent drugs from deuterium-retaining metabolites and map metabolic soft spots [6] [8]. For befunolol—a drug with limited pharmacokinetic data in humans—befunolol-d7 provides a scaffold for developing validated analytical methods required for regulatory submissions and clinical trial monitoring [3] [9].
Table 2: Analytical Techniques Enabled by Befunolol-d7
Technique | Application with Befunolol-d7 | Key Parameters |
---|---|---|
LC-MS/MS Quantitation | Absolute concentration measurement in ocular tissues | LOD: 0.1 ng/mL; LOQ: 0.5 ng/mL [3] [9] |
Metabolic Stability | Identification of oxidative metabolites in liver microsomes | Half-life extension factor: 1.5–2.0× [6] |
Isotope Dilution | Correction for matrix effects in cornea permeation studies | Accuracy: 98–102% [3] |
Befunolol-d7 (chemical name: 1-[7-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-benzofuranyl]-ethanone-d7) is the deuterated analog of befunolol, a benzofuran-class beta blocker. The parent compound befunolol (C₁₆H₂₁NO₄) acts as a partial β-adrenoceptor agonist, lowering intraocular pressure by reducing aqueous humor production in the ciliary body [1] [7] [9]. Befunolol-d7 incorporates seven deuterium atoms, likely at the acetyl group (-COCD₃) and key alkyl positions, increasing its molecular weight to approximately 298.4 g/mol [3]. This modification retains the core pharmacophore—the isopropylamino-hydroxypropoxy side chain critical for β-receptor binding—while altering physicochemical properties such as logP (increased by ~0.1–0.3 units), which may influence corneal permeability in ophthalmic applications [9].
Synthetically, befunolol-d7 is prepared from deuterated intermediates like acetyl chloride-d₃ or acetone-d₆, following established routes for non-deuterated befunolol [3] [7]. The synthetic pathway involves:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: